ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-
Overview
Description
ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is often used in various scientific and medical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups.
Substitution Reactions: To replace specific atoms or groups within the molecule.
Cyclization Reactions: To form the characteristic steroid ring structure.
Industrial Production Methods
Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: To speed up the reaction.
Controlled Temperature and Pressure: To ensure the reaction proceeds efficiently.
Purification Steps: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: can undergo various chemical reactions, including:
Oxidation: To form ketones or aldehydes.
Reduction: To form alcohols.
Substitution: To introduce new functional groups.
Hydrolysis: To break down the compound into simpler molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For catalyzing hydrolysis or substitution reactions.
Major Products Formed
The major products depend on the specific reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: has a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying steroid synthesis and reactions.
Biology: For investigating the biological effects of steroids on cells and tissues.
Medicine: In the development of steroid-based drugs for treating various conditions.
Industry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL- involves its interaction with specific molecular targets, such as:
Receptors: Binding to steroid receptors in cells to modulate gene expression.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling Pathways: Affecting cellular signaling pathways to alter cell function.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features.
Methandrostenolone: A synthetic anabolic steroid with comparable properties.
Nandrolone: Another synthetic steroid used in medical applications.
Uniqueness
ESTR-5(10)-EN-3-ONE, 17-beta-HYDROXY-17-alpha-METHYL-: is unique due to its specific structural modifications, which confer distinct biological and chemical properties compared to other steroids.
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h15-17,21H,3-11H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXWXORQARJRC-GFEQUFNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181837 | |
Record name | Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-75-5 | |
Record name | (17β)-17-Hydroxy-17-methylestr-5(10)-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2741-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estr-5(10)-en-3-one, 17-beta-hydroxy-17-alpha-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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